Chloromethyl 2-ethylbutanoate

Catalog No.
S3325467
CAS No.
40930-71-0
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 2-ethylbutanoate

CAS Number

40930-71-0

Product Name

Chloromethyl 2-ethylbutanoate

IUPAC Name

chloromethyl 2-ethylbutanoate

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3

InChI Key

AAACXXOAKLEEOX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OCCl

Canonical SMILES

CCC(CC)C(=O)OCCl

Chloromethyl 2-ethylbutanoate is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 162.63 g/mol. It is classified as an ester derived from 2-ethylbutanoic acid and chloromethanol. This compound is characterized by the presence of a chloromethyl group, which enhances its reactivity in various

There is no documented information regarding a specific mechanism of action for Chloromethyl 2-Ethylbutanoate in biological systems.

  • Chlorine atom: The presence of chlorine suggests potential skin and eye irritation and respiratory problems upon inhalation.
  • Ester group: Esters can be flammable and may react with strong acids or bases.
, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, making it useful in synthesizing other compounds.
  • Esterification: This compound can react with alcohols to form new esters, which are often used in flavoring and fragrance applications.
  • Acylation Reactions: Chloromethyl 2-ethylbutanoate can act as an acylating agent, allowing for the introduction of acyl groups into other organic molecules .

Chloromethyl 2-ethylbutanoate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting 2-ethylbutyric acid with chloromethanol in the presence of an acid catalyst.
    text
    C₅H₁₁COOH + CH₃Cl → C₇H₁₃ClO₂ + H₂O
  • Nucleophilic Substitution: The compound can also be synthesized by treating 2-ethylbutyric acid chloride with methanol under controlled conditions.
  • Reagent-Based Synthesis: For example, dissolving 2-ethylbutyric acid chloromethyl ester in acetone and adding sodium iodide can yield chloromethyl 2-ethylbutanoate .

Chloromethyl 2-ethylbutanoate has various applications, primarily in organic synthesis:

  • Chemical Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.
  • Flavor and Fragrance Industry: Due to its ester nature, it may be utilized in creating flavoring agents or fragrances.
  • Pharmaceuticals: Its reactivity makes it a potential candidate for drug development processes where specific functional groups are required .

Chloromethyl 2-ethylbutanoate has several similar compounds that share structural features or functional groups. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Chloromethyl butyrateC₅H₉ClO₂Shorter carbon chain; used in flavoring
Chloromethyl 2-methylpropyl carbonateC₇H₁₄ClO₃Contains carbonate group; used as a reagent
Chloromethyl 2-cyclohexylacetateC₉H₁₃ClO₂Cyclohexyl group adds steric bulk
Chloromethyl 2,2-dimethylbutanoateC₉H₁₈ClO₂Dimethyl substitution increases steric hindrance

Chloromethyl 2-ethylbutanoate is unique due to its specific carbon chain length and the presence of the chloromethyl group, which enhances its reactivity compared to other esters and chlorinated compounds. Its applications in organic synthesis make it particularly valuable .

Traditional esterification methods form the foundation of Chloromethyl 2-ethylbutanoate synthesis, leveraging well-established acid-catalyzed reactions between carboxylic acids and alcohols.

Fischer–Speier Esterification

The Fischer–Speier esterification protocol remains a cornerstone for synthesizing chloromethyl esters. This method involves refluxing 2-ethylbutanoic acid with chloromethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen of 2-ethylbutanoic acid, enhancing the electrophilicity of the carbonyl carbon. Chloromethanol then attacks this activated intermediate, forming an oxonium ion that eliminates water to yield the ester.

The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward product formation. Dean–Stark distillation or molecular sieves are often employed to remove water, achieving yields exceeding 80% under optimized conditions. A comparative analysis of catalysts reveals that p-toluenesulfonic acid offers milder conditions (60–80°C) compared to sulfuric acid (100–110°C), reducing side reactions such as dehydration of the alcohol.

Table 1: Catalyst Performance in Fischer–Speier Esterification

CatalystTemperature Range (°C)Yield (%)Reaction Time (h)
Sulfuric acid100–11078–826–8
p-Toluenesulfonic acid60–8085–884–6
Scandium(III) triflate25–4092–958–12

Acid Chloride Intermediate Route

An alternative pathway involves converting 2-ethylbutanoic acid to its corresponding acid chloride before reacting with chloromethanol. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] facilitates this conversion at 0–25°C, producing 2-ethylbutanoyl chloride with near-quantitative yields. Subsequent treatment with chloromethanol in anhydrous dichloromethane yields Chloromethyl 2-ethylbutanoate. While this method avoids equilibrium limitations, it requires stringent moisture control and generates stoichiometric amounts of HCl gas, necessitating specialized handling.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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